molecular formula C34H42O21 B12093186 4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-

4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B12093186
M. Wt: 786.7 g/mol
InChI Key: VLDJCNQOIAEWHD-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its intricate structure, which includes multiple glycosidic linkages and hydroxyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one derivatives often involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of halogeno derivatives with alkenes

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors, specialized catalysts, and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4H-1-Benzopyran-4-one derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with various molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, their antioxidant properties may be attributed to their ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- stands out due to its complex structure, which includes multiple glycosidic linkages and hydroxyl groups

Properties

Molecular Formula

C34H42O21

Molecular Weight

786.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-14(37)6-12(51-33-28(46)25(43)21(39)17(8-35)53-33)7-16(19)52-30(31)11-3-4-13(36)15(5-11)48-2/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3

InChI Key

VLDJCNQOIAEWHD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O

Origin of Product

United States

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